molecular formula C8H11NO2S B1370028 2,3-dimethylbenzene-1-sulfonamide CAS No. 65625-40-3

2,3-dimethylbenzene-1-sulfonamide

Cat. No.: B1370028
CAS No.: 65625-40-3
M. Wt: 185.25 g/mol
InChI Key: LFEXGBPVZBXATF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3-Dimethylbenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as carbonic anhydrase, where it binds to the active site and inhibits its activity. This interaction is primarily due to the sulfonamide group, which forms a coordination bond with the zinc ion present in the enzyme’s active site . Additionally, 2,3-Dimethylbenzenesulfonamide can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Cellular Effects

The effects of 2,3-Dimethylbenzenesulfonamide on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, 2,3-Dimethylbenzenesulfonamide can alter the pH balance within cells, affecting various metabolic processes . This compound also impacts cell proliferation and apoptosis, making it a potential candidate for cancer research. Its effects on gene expression are mediated through the modulation of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 2,3-Dimethylbenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The sulfonamide group is crucial for its inhibitory action on enzymes like carbonic anhydrase. By binding to the enzyme’s active site, it prevents the substrate from accessing the catalytic zinc ion, thereby inhibiting the enzyme’s activity . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimethylbenzenesulfonamide can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,3-Dimethylbenzenesulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro or in vivo studies can result in adaptive cellular responses, including changes in enzyme expression and activity.

Dosage Effects in Animal Models

The effects of 2,3-Dimethylbenzenesulfonamide in animal models are dose-dependent. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and off-target interactions . Studies in animal models have shown that the therapeutic window for 2,3-Dimethylbenzenesulfonamide is relatively narrow, necessitating careful dosage optimization to balance efficacy and safety.

Metabolic Pathways

2,3-Dimethylbenzenesulfonamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect the metabolic flux of certain pathways by inhibiting key enzymes, leading to changes in metabolite levels . The compound’s metabolism involves phase I and phase II reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body.

Transport and Distribution

Within cells and tissues, 2,3-Dimethylbenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its binding to transport proteins can facilitate its targeted delivery to specific tissues.

Subcellular Localization

The subcellular localization of 2,3-Dimethylbenzenesulfonamide is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus or mitochondria, depending on the presence of specific targeting sequences. These localization patterns are crucial for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-dimethylbenzene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . Another method includes the use of sulfonic acids or their sodium salts, which are reacted with amines under microwave irradiation to yield the desired sulfonamide .

Industrial Production Methods: Industrial production of 2,3-dimethylbenzenesulfonamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and various substituted derivatives .

Properties

IUPAC Name

2,3-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEXGBPVZBXATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595405
Record name 2,3-Dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65625-40-3
Record name 2,3-Dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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